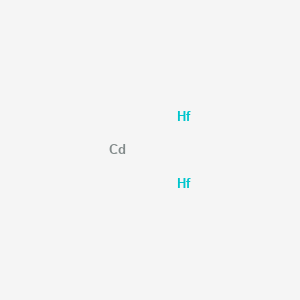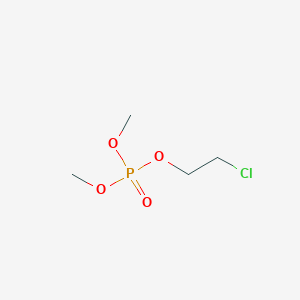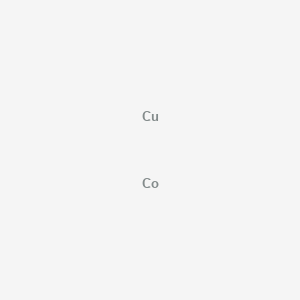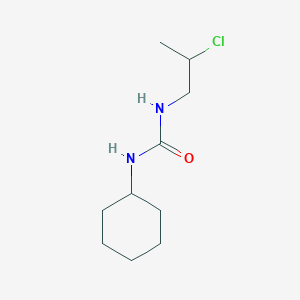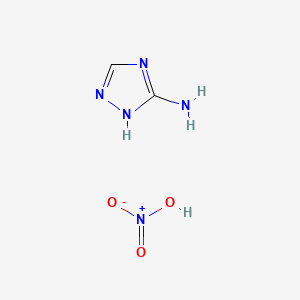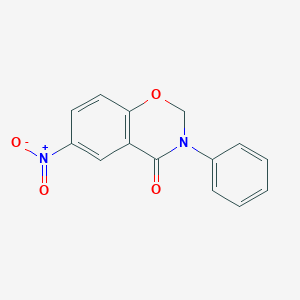![molecular formula C17H32O B14715510 [[1,1'-Bi(cyclooctane)]-1-yl]methanol CAS No. 21962-13-0](/img/structure/B14715510.png)
[[1,1'-Bi(cyclooctane)]-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[1,1’-Bi(cyclooctane)]-1-yl]methanol: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is particularly interesting due to its unique structure, which consists of two cyclooctane rings connected by a methanol group. The presence of the methanol group introduces a hydroxyl functional group, making it a versatile compound in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [[1,1’-Bi(cyclooctane)]-1-yl]methanol can be achieved through several methods. One common approach involves the dimerization of cyclooctene followed by the introduction of a methanol group. This process typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of [[1,1’-Bi(cyclooctane)]-1-yl]methanol may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions: [[1,1’-Bi(cyclooctane)]-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
科学的研究の応用
Chemistry: In chemistry, [[1,1’-Bi(cyclooctane)]-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s hydroxyl group makes it a potential candidate for biological studies, particularly in understanding the interactions between hydroxyl-containing compounds and biological systems.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用機序
The mechanism by which [[1,1’-Bi(cyclooctane)]-1-yl]methanol exerts its effects involves the interaction of its hydroxyl group with various molecular targets. The hydroxyl group can participate in hydrogen bonding, making it a versatile functional group in chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
類似化合物との比較
Cyclooctanol: A similar compound with a single cyclooctane ring and a hydroxyl group.
Cyclooctanone: A compound with a cyclooctane ring and a carbonyl group.
Cyclooctane: The parent hydrocarbon without any functional groups.
Uniqueness: [[1,1’-Bi(cyclooctane)]-1-yl]methanol is unique due to its dual cyclooctane rings connected by a methanol group. This structure provides distinct chemical properties and reactivity compared to other cyclooctane derivatives.
特性
CAS番号 |
21962-13-0 |
|---|---|
分子式 |
C17H32O |
分子量 |
252.4 g/mol |
IUPAC名 |
(1-cyclooctylcyclooctyl)methanol |
InChI |
InChI=1S/C17H32O/c18-15-17(13-9-5-2-6-10-14-17)16-11-7-3-1-4-8-12-16/h16,18H,1-15H2 |
InChIキー |
DSWDLYJUDSDCCX-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)C2(CCCCCCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
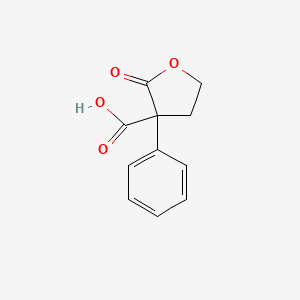
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)

